4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine
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Overview
Description
4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine is a chemical compound with the molecular formula C12H15BrFNO2 and a molecular weight of 304.16 g/mol It is characterized by the presence of a morpholine ring attached to a 2-bromo-5-fluorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine typically involves the reaction of 2-bromo-5-fluorophenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethylmorpholine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-Chloro-5-fluorophenoxy)ethyl]morpholine
- 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine
- 4-[2-(2-Bromo-5-chlorophenoxy)ethyl]morpholine
Uniqueness
4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these halogens can influence the compound’s electronic properties and interactions with other molecules, making it a valuable compound for various research applications .
Biological Activity
4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine is a morpholine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is primarily investigated for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications in treating neurological disorders and other conditions.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Morpholine Ring : A six-membered ring containing one nitrogen atom and five carbon atoms.
- Bromo and Fluoro Substituents : The presence of bromine and fluorine atoms on the phenoxy group enhances the compound's lipophilicity and biological activity.
- Ethyl Linker : This connects the morpholine to the phenoxy group, influencing the compound's spatial configuration and interaction with biological targets.
The mechanism of action for this compound involves binding to specific molecular targets, modulating their activity. It has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator in biochemical pathways relevant to disease processes. For instance, its interactions may affect neurotransmitter systems or metabolic pathways involved in neurological disorders.
Anticonvulsant Properties
Research indicates that compounds similar to this compound may exhibit anticonvulsant properties. In a study focused on neuroprotection, this compound was evaluated alongside others for its efficacy in preventing epileptogenesis and managing seizures. The findings suggested that it could modulate synaptic transmission through interactions with synaptic vesicle proteins .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity of morpholine derivatives. For instance, a related compound showed an IC50 value of approximately 9.22 µM against cancer cell lines after 72 hours of treatment. Such studies are critical for establishing the therapeutic window of these compounds and understanding their mechanisms at the cellular level .
Pharmacological Evaluations
Pharmacological evaluations have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of morpholine derivatives. Modifications in substituent positions significantly impact biological activity, suggesting that careful design can enhance desired effects while minimizing toxicity .
Summary Table of Biological Activities
Properties
Molecular Formula |
C12H15BrFNO2 |
---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
4-[2-(2-bromo-5-fluorophenoxy)ethyl]morpholine |
InChI |
InChI=1S/C12H15BrFNO2/c13-11-2-1-10(14)9-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 |
InChI Key |
BTUBQAUTPTVDSN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
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